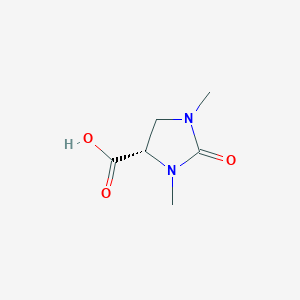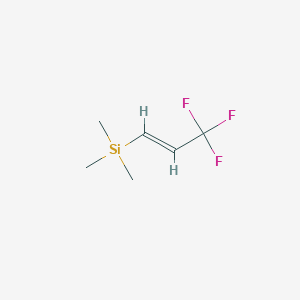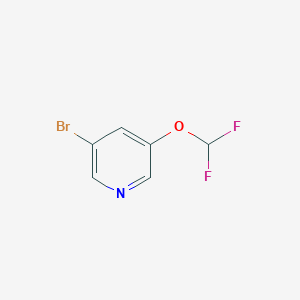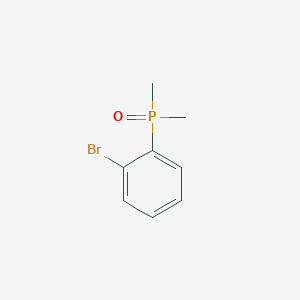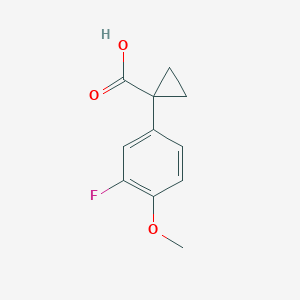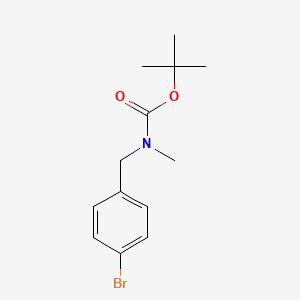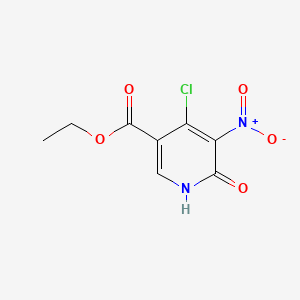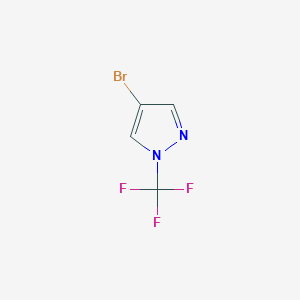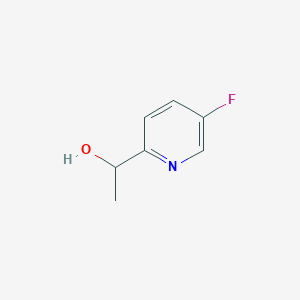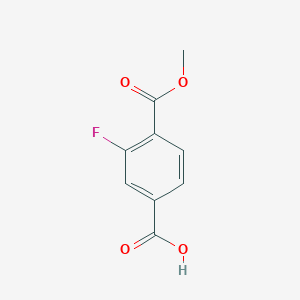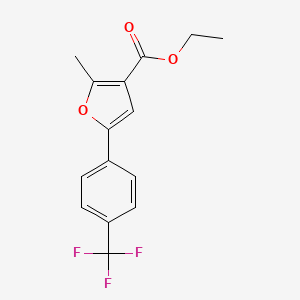
5-氟-7-硝基-1,3-二氢-吲哚-2-酮
描述
5-Fluoro-7-nitro-1,3-dihydro-indol-2-one is an organic compound . It is also known as 5-Fluoro-7-nitro-2-oxyindole . The molecular formula of this compound is C8H5FN2O3 and it has a molecular weight of 196.14 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one consists of an indole nucleus, which is a benzopyrrole, containing a benzenoid nucleus and has 10 π-electrons . The compound has a fluorine atom at the 5th position and a nitro group at the 7th position of the indole ring .科学研究应用
抗病毒活性
5-氟-7-硝基-1,3-二氢-吲哚-2-酮衍生物已被研究其抗病毒特性。 例如,某些衍生物对甲型流感病毒和柯萨奇病毒B4表现出抑制作用,其IC50值表明它们具有作为抗病毒剂的潜力 .
抗HIV特性
吲哚衍生物,包括具有5-氟-7-硝基-1,3-二氢-吲哚-2-酮结构的衍生物,已被研究其抗HIV特性。 分子对接研究表明这些化合物可能对对抗HIV-1有效 .
抗癌应用
吲哚核,存在于5-氟-7-硝基-1,3-二氢-吲哚-2-酮中,是许多合成药物分子中的常见特征。 这些化合物已被发现以高亲和力与多个受体结合,这有利于开发用于癌症治疗的新衍生物 .
抗菌作用
吲哚衍生物以其抗菌活性而闻名。 将吲哚核添加到药物化合物中增强了它们的药效基团,使其成为具有广谱生物活性(包括抗菌作用)的重要杂环化合物 .
抗糖尿病潜力
研究表明吲哚衍生物可能具有抗糖尿病特性。 这意义重大,因为它为治疗糖尿病的新治疗方法开辟了可能性 .
抗疟活性
吲哚支架也因其抗疟活性而被探索。 5-氟-7-硝基-1,3-二氢-吲哚-2-酮的衍生物可能在开发新的抗疟药物中发挥作用 .
未来方向
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are found in many important synthetic drug molecules and have a wide range of clinical and biological applications . Therefore, the future directions for 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one could involve further exploration of its biological activities and potential therapeutic applications.
生化分析
Biochemical Properties
5-Fluoro-7-nitro-1,3-dihydro-indol-2-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one, have shown interactions with enzymes involved in antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to active sites of enzymes, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives can affect various cell types, leading to changes in cell proliferation, apoptosis, and differentiation . For example, 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one may impact the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cellular outcomes.
Molecular Mechanism
At the molecular level, 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, it may interact with transcription factors, influencing gene expression patterns . The molecular mechanism also involves modulation of signaling pathways, such as those related to inflammation and cell survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their efficacy and potency . Long-term exposure to 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one may lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it may cause toxic or adverse effects . Studies have identified threshold effects, where the compound’s efficacy plateaus or adverse effects become prominent. Understanding the dosage-response relationship is critical for optimizing the therapeutic potential of 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one.
Metabolic Pathways
5-Fluoro-7-nitro-1,3-dihydro-indol-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and biotransformation. These interactions can influence metabolic flux and the levels of metabolites . For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one.
Transport and Distribution
The transport and distribution of 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For example, the compound may be transported across cell membranes by solute carriers or bind to intracellular proteins that facilitate its distribution. These processes are crucial for understanding the bioavailability and therapeutic potential of 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one.
Subcellular Localization
The subcellular localization of 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one influences its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and energy production.
属性
IUPAC Name |
5-fluoro-7-nitro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O3/c9-5-1-4-2-7(12)10-8(4)6(3-5)11(13)14/h1,3H,2H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTABSUQFXHSBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)[N+](=O)[O-])NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1,1'-biphenyl]-4-yl-1-naphthalenamine](/img/structure/B1444371.png)
![3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol](/img/structure/B1444372.png)
